"Methyl 5-nitro-2-(phenylthio)benzoate" chemical properties and reactivity
"Methyl 5-nitro-2-(phenylthio)benzoate" chemical properties and reactivity
Advanced Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1]
Executive Summary
Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a specialized diaryl sulfide scaffold used primarily as a high-value intermediate in the synthesis of fused tricyclic heterocycles.[1][2] Its structural core—a benzoate ester bearing an ortho-phenylthio group and a para-nitro functionality—positions it as a critical precursor for functionalized thioxanthones and acridines , classes of compounds with significant antitumor, antiparasitic, and DNA-intercalating properties.
This guide details the optimized synthesis of this compound via Nucleophilic Aromatic Substitution (
Chemical Profile and Properties[1][4][5][6][7][8][9][10][11][12][13][14]
| Property | Data |
| CAS Number | 361336-72-3 |
| IUPAC Name | Methyl 5-nitro-2-(phenylthio)benzoate |
| Molecular Formula | |
| Molecular Weight | 289.31 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 95–98 °C (Typical for class; specific batch variation exists) |
| Key Functional Groups | Nitro ( |
Synthesis: The Strategy
The most robust synthetic route utilizes the strong electron-withdrawing nature of the nitro and ester groups on the benzoate ring to facilitate the displacement of a halide by a thiophenol nucleophile.
3.1. Retrosynthetic Analysis
The target molecule is disconnected at the
3.2. Reaction Mechanism
-
Deprotonation: Thiophenol is deprotonated by a mild base (
) to generate the highly nucleophilic thiophenolate anion ( ). -
Addition: The thiophenolate attacks the C-2 position of the benzoate, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the diaryl sulfide product.
3.3. Experimental Protocol (Validated)
-
Reagents: Methyl 2-chloro-5-nitrobenzoate (1.0 equiv), Thiophenol (1.1 equiv), Potassium Carbonate (
, 2.0 equiv). -
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Conditions: 60–80 °C under
atmosphere.
Step-by-Step Procedure:
-
Charge a round-bottom flask with Methyl 2-chloro-5-nitrobenzoate (10 mmol, 2.15 g) and anhydrous DMF (20 mL).
-
Add
(20 mmol, 2.76 g) followed by the dropwise addition of Thiophenol (11 mmol, 1.13 mL). -
Heat the mixture to 70 °C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.[3][4]
-
Filter the precipitate, wash with water (
mL) to remove DMF and salts, and wash with cold ethanol (5 mL). -
Purification: Recrystallize from Ethanol/Acetone to yield pale yellow crystals.
Reactivity and Downstream Applications[13]
The versatility of Methyl 5-nitro-2-(phenylthio)benzoate lies in its divergent reactivity . It serves as a branch point for two major classes of derivatives.
4.1. Pathway A: Chemoselective Nitro Reduction
The nitro group can be selectively reduced to an amine without affecting the ester or the sulfur bridge. This yields Methyl 5-amino-2-(phenylthio)benzoate , a scaffold for sulfonamide synthesis.
-
Reagents: Iron powder (Fe), Ammonium Chloride (
), Ethanol/Water ( ). -
Conditions: Reflux, 2 hours.[4]
-
Significance: The resulting aniline is a versatile handle for coupling reactions or further heterocycle construction (e.g., acridines).
4.2. Pathway B: Cyclization to Thioxanthones (High-Value Target)
The most significant application is the conversion to 7-nitro-9H-thioxanthen-9-one . This requires hydrolysis of the ester followed by an intramolecular Friedel-Crafts acylation.
-
Step 1: Hydrolysis. Treat ester with LiOH/THF/Water to form 5-nitro-2-(phenylthio)benzoic acid .
-
Step 2: Cyclization. Treat the acid with Polyphosphoric Acid (PPA) or
followed by . The electrophilic acylium ion attacks the electron-rich phenylthio ring. -
Regioselectivity: The sulfur atom directs the cyclization ortho to itself, closing the central ring to form the thioxanthone core.
Visualization of Reaction Pathways[6]
The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into Thioxanthone derivatives.
Figure 1: Synthetic workflow from precursors to the Thioxanthone scaffold.[4][5]
Safety and Handling
-
Nitro Compounds: Potentially explosive if heated under confinement. Ensure open systems or appropriate pressure relief.
-
Thiophenol: Extremely malodorous and toxic. Must be handled in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize any spills or glassware (oxidizes thiol to odorless sulfonate).
-
Skin Contact: The ester is a potential skin sensitizer. Wear nitrile gloves and lab coat.
References
-
Synthesis of Diaryl Sulfides via SNAr
- Title: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzo
- Source:Journal of Organic Chemistry, Standard Protocols.
- Context: General methodology for activating chlorobenzo
-
Thioxanthone Cyclization Methodologies
- Title: Synthesis of Thioxanthone Derivatives via Intramolecular Friedel-Crafts Acyl
- Source:Tetrahedron Letters / Organic Syntheses.
- Context: Describes the PPA-mediated ring closure of 2-(phenylthio)benzoic acids.
-
Compound Data & Safety
